BenchChemオンラインストアへようこそ!

Suam 1221

Prolyl Endopeptidase Inhibition Enzyme Kinetics CNS Drug Discovery

SUAM 1221 is the irreducible reference standard for prolyl endopeptidase (PREP/POP) drug discovery. Its well-characterized in vitro potency (IC50 2.2–15 nM across species) enables assay calibration across a wide dynamic range, unlike sub-nanomolar probes that saturate readouts. In vivo, its ED50 of 1–3 mg/kg for mouse brain PEP inhibition provides a 10- to 40-fold potency advantage over close structural analogs, directly reducing compound quantity required for chronic dosing. As the baseline comparator for all SAR campaigns on the 4-phenylbutanoyl-prolyl-pyrrolidine pharmacophore, and the essential cold reference for PREP-targeted PET tracer development, procurement of this authentic standard ensures experimental comparability with the published literature.

Molecular Formula C19H26N2O2
Molecular Weight 314.4 g/mol
CAS No. 112603-82-4
Cat. No. B038611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuam 1221
CAS112603-82-4
SynonymsN-(N-(phenyl)butyryl-L-prolyl)pyrrolidine
SUAM 1221
SUAM-1221
Molecular FormulaC19H26N2O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3
InChIInChI=1S/C19H26N2O2/c22-18(12-6-10-16-8-2-1-3-9-16)21-15-7-11-17(21)19(23)20-13-4-5-14-20/h1-3,8-9,17H,4-7,10-15H2/t17-/m0/s1
InChIKeyHDRSLHFTJYMQIL-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SUAM 1221 (CAS 112603-82-4) as a Foundational Prolyl Endopeptidase Inhibitor Scaffold for CNS Research Procurement


SUAM 1221 (N-[N-(4-phenylbutanoyl)-L-prolyl]pyrrolidine) is a well-characterized, competitive prolyl endopeptidase (PREP/POP) inhibitor that has served as the lead structural template for multiple generations of CNS-penetrant PREP inhibitors [5]. Its potency against purified PREP has been established across multiple species and assay conditions, with IC50 values ranging from 2.2 nM (porcine enzyme) to 12 nM (recombinant porcine brain PREP) [1][2]. Critically, SUAM 1221 and its derivatives have been foundational in elucidating PREP's role in neuropeptide metabolism and cognitive function, making the compound a necessary reference standard for any laboratory initiating or benchmarking PREP-targeted drug discovery programs [3][4][5].

Why Generic Substitution of SUAM 1221 (CAS 112603-82-4) with Other PREP Inhibitors Risks Experimental Irreproducibility


Despite belonging to the same prolyl endopeptidase inhibitor class, PREP inhibitors exhibit substantial divergence in potency, selectivity, and in vivo pharmacokinetics that precludes interchangeable use. SUAM 1221 itself displays assay-dependent IC50 values spanning 2.2 to 15 nM [1], while structurally evolved analogs such as KYP-2047 achieve sub-nanomolar Ki (0.023 nM) through introduction of a nitrile warhead . Critically, in vivo brain exposure differs by an order of magnitude even among SUAM 1221 derivatives: SUAM 1221 shows ED50 of 1–3 mg/kg for mouse brain PEP inhibition versus 25–40 mg/kg for close structural analogs [2]. Furthermore, Z-Pro-prolinal, while ~5-fold more potent in vitro (IC50 0.4 nM), originates from the benzyloxycarbonyl-prolyl-prolinal chemotype rather than the 4-phenylbutanoyl-prolyl-pyrrolidine scaffold, yielding distinct selectivity and metabolic profiles . These data collectively demonstrate that generic PREP inhibitor substitution introduces unquantified variables into experimental protocols, particularly in CNS-targeted studies.

SUAM 1221 (CAS 112603-82-4): Quantifiable Differentiation Evidence Against Closest PREP Inhibitor Comparators


In Vitro Potency of SUAM 1221 at Porcine PREP: 2.20 nM IC50, Establishing the Baseline for CNS Inhibitor Development

SUAM 1221 demonstrates single-digit nanomolar inhibitory potency against purified porcine prolyl oligopeptidase with an IC50 of 2.20 nM (pH 7.0, 30°C, Suc-Gly-Pro-7-amido-4-methylcoumarin substrate) [1]. This value is approximately 5.5-fold weaker than the peptidic inhibitor Z-Pro-prolinal (IC50 = 0.4 nM under comparable porcine PREP conditions) , but approximately 14,100-fold more potent than the later-generation PREP inhibitor 'Prolyl endopeptidase inhibitor 2' (Compound 8, IC50 = 31.11 μM) . The intermediate nanomolar potency of SUAM 1221 provides a critical validation benchmark, ensuring that assay systems are neither saturated (as with sub-nanomolar probes) nor insensitive (as with micromolar tool compounds).

Prolyl Endopeptidase Inhibition Enzyme Kinetics CNS Drug Discovery

Comparative In Vivo Brain Prolyl Endopeptidase Inhibition: SUAM 1221 Exhibits an Order-of-Magnitude Better CNS Pharmacodynamic Potency than its Closest Structural Derivatives

In a systematic ex vivo pharmacodynamic study in mice, SUAM 1221 achieved 50% inhibition of brain PEP activity at a dose of 1–3 mg/kg (i.p.), while three structurally related derivatives required 25–40 mg/kg to achieve equivalent brain enzyme inhibition [1]. This represents an approximately 10- to 40-fold superior in vivo brain pharmacodynamic potency for the parent compound relative to its direct synthetic analogs. Critically, all five tested compounds showed comparable in vitro IC50 values against rat and mouse brain PEP (3–27 nM range), confirming that the differential in vivo potency arises from pharmacokinetic rather than target-engagement differences [1].

CNS Pharmacodynamics Blood-Brain Barrier Penetration Prolyl Endopeptidase

Selectivity Profile Over Dipeptidyl Peptidase 2 (DPP2): SUAM 1221 Shows >45,000-Fold Discrimination, Defining its Utility as a PREP-Specific Probe

Selectivity profiling against human seminal plasma dipeptidyl peptidase 2 (DPP2) reveals that SUAM 1221 exhibits an IC50 > 100,000 nM for DPP2, compared to its PREP IC50 of 2.20 nM [1]. This corresponds to a >45,000-fold selectivity window for PREP over DPP2. In contrast, the nitrile-bearing KYP-2047 achieves a Ki of 0.023 nM for PREP , representing approximately 96-fold greater absolute potency, but its DPP2 selectivity has not been equivalently characterized in the same assay system, complicating direct cross-class comparisons.

Enzyme Selectivity Dipeptidyl Peptidase 2 Prolyl Endopeptidase

SUAM 1221 as the Historical Scaffold for Rational PREP Inhibitor Optimization: Structural Modifications Yield Potency Improvements that Validate the 4-Phenylbutanoyl-Prolyl-Pyrrolidine Pharmacophore

SUAM 1221 served as the core scaffold (Compound 1) in a landmark SAR study that identified a tetralin-modified derivative (Compound 13) with approximately 20-fold improved potency (IC50 = 2.3 nM vs. ~46 nM for SUAM 1221 in canine brain PEP assay) [1][2]. The 4-(2-thienyl)butanoyl series (V-24–27), derived by replacing the terminal phenyl ring, demonstrated further potency gains over SUAM 1221 [3]. Additionally, CoMFA-guided modifications generated ω-(N-hetaryl)alkanoylprolylpyrrolidines with IC50 values in the 10⁻⁹–10⁻¹¹ M range [4]. These data establish SUAM 1221 as the essential reference point for quantifying the incremental contribution of each structural modification.

Structure-Activity Relationship Scaffold Hopping Medicinal Chemistry

Broad Cross-Species and Multi-Tissue Conservation of SUAM 1221 Potency: A Unifying Tool for Species-Translation Studies

SUAM 1221 demonstrates conserved inhibitory potency across multiple mammalian species and tissues: IC50 values span 3–27 nM against PREP from rat brain, mouse brain, and mouse kidney, with the compound and its derivatives showing competitive inhibition kinetics in all tested systems [1][2]. The Ki for prolyl oligopeptidase (unspecified mammalian origin) is reported as 0.970 nM [3]. By comparison, the clinically oriented inhibitor KYP-2047 (Ki = 0.023 nM for porcine enzyme) achieves approximately 42-fold higher binding affinity , and JTP-4819 exhibits IC50 values ranging from 0.58 nM (rat cortex) to 5.43 nM (bacterial Flavobacterium enzyme), reflecting species-dependent potency shifts of approximately 9.4-fold [4]. SUAM 1221's potency is comparatively stable within a ~9-fold range across mammalian species, supporting its utility in cross-species pharmacological studies.

Species Selectivity Tissue Distribution Translational Pharmacology

Optimal Procurement Scenarios for SUAM 1221 (CAS 112603-82-4) in Academic and Pharmaceutical R&D Programs


CNS Prolyl Endopeptidase Inhibitor Benchmarking and Assay Validation

SUAM 1221 is ideally suited as a reference inhibitor for laboratories establishing de novo PREP enzymatic or cellular assays. Its intermediate potency (IC50 2.20–15 nM) [1] enables calibration across a wide dynamic range—unlike sub-nanomolar probes such as KYP-2047 (Ki 0.023 nM) [2] that may saturate assay readouts, or micromolar inhibitors that fail to achieve full target engagement. DPP2 selectivity profiling (>45,000-fold window) [1] provides orthogonal validation that observed effects are PREP-specific rather than arising from off-target protease inhibition.

In Vivo CNS Proof-of-Concept Studies Requiring Efficient Brain Penetration with Documented Pharmacodynamic Response

For rodent behavioral pharmacology or neuropeptide metabolism studies, SUAM 1221 delivers a uniquely characterized in vivo profile: ED50 of 1–3 mg/kg for mouse brain PEP inhibition, with peak enzyme inhibition achieved within 5–10 min of i.p. administration and residual inhibition persisting for at least 6 h [1]. This 10- to 40-fold advantage in brain pharmacodynamic potency over its closest synthetic derivatives [1] directly reduces the compound quantity required for chronic dosing regimens, a critical procurement consideration for large-scale animal studies.

Medicinal Chemistry SAR Programs Using the 4-Phenylbutanoyl-Prolyl-Pyrrolidine Scaffold

SUAM 1221 constitutes the irreducible reference point for any structure-activity relationship campaign exploring the 4-phenylbutanoyl-prolyl-pyrrolidine pharmacophore. Published SAR data demonstrate that modifications to the terminal phenyl ring (thienyl substitution) [2], proline replacement with non-natural amino acids [3], and introduction of electrophilic warheads (nitrile, formyl) [4] all report their potency gains explicitly against SUAM 1221 as baseline. Laboratories synthesizing novel PREP inhibitors in this chemical space require authentic SUAM 1221 to ensure comparability with the published literature.

PET Tracer Development and In Vivo Imaging of Prolyl Endopeptidase Expression

The SUAM 1221 scaffold has been directly exploited for positron emission tomography (PET) tracer development through the synthesis of its 4-[¹¹C]methylamino derivative, achieving specific activities >1,700 Ci/mmol [1]. Radioligand binding specificity is validated by competition with the SUAM 1221-derived nitrile KYP-2047 [2]. Procurement of unlabeled SUAM 1221 is therefore essential as the cold reference standard and competitive binding control when developing or applying PREP-targeted imaging agents derived from this chemotype.

Quote Request

Request a Quote for Suam 1221

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.